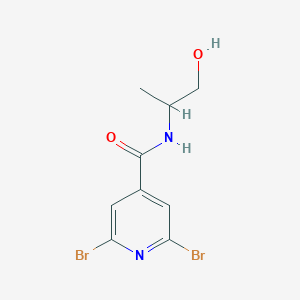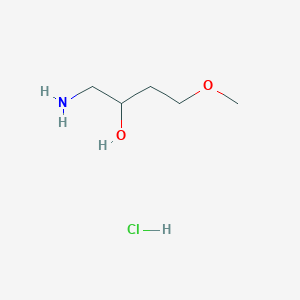
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it is related to “2,6-Dibromopyridine”, which is a halogenated heterocycle2.
Synthesis Analysis
There is no specific information available on the synthesis of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, a related compound, “2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine”, was synthesized via condensation reactions3.Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” is not explicitly available. However, a related compound, “2,6-Dibromo-4-(1-hydroxy-2-propanyl)phenol”, has a molecular formula of C9H10Br2O24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, a related compound, “2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine”, was used in Suzuki cross-coupling reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” are not explicitly available. However, a related compound, “2,6-Dibromo-4-(1-hydroxy-2-propanyl)phenol”, has a density of 1.8±0.1 g/cm3, boiling point of 322.9±37.0 °C at 760 mmHg, and a flash point of 149.1±26.5 °C4.Safety And Hazards
The safety and hazards of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide” are not explicitly available. However, “2,6-Dibromopyridine”, a related compound, has hazard statements H300, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2.
Orientations Futures
There is no specific information available on the future directions of “2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide”. However, research into related compounds suggests potential applications in the development of new anti-tubercular agents5.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
Propriétés
IUPAC Name |
2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPACJBSUVJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)


![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)


![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)